(2S,3R)-2-Methyl-3-phenylpiperazine
Description
Properties
IUPAC Name |
(2S,3R)-2-methyl-3-phenylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBXZFXOUIKOT-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NCCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Methyl-3-phenylpiperazine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries in the reaction.
Industrial Production Methods
Industrial production of (2S,3R)-2-Methyl-3-phenylpiperazine may involve large-scale enantioselective synthesis using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and chromatography to separate and purify the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Methyl-3-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, altering its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S,3R)-2-Methyl-3-phenylpiperazine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of (2S,3R)-2-Methyl-3-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
The activity of piperazine derivatives is highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
Stereochemistry : The (2S,3R) configuration in the target compound distinguishes it from racemic or opposite-configuration analogues (e.g., (2R,3S)-2-Phenyl-3-(trifluoromethyl)piperazine), which may exhibit reduced target engagement .
Substituent Effects :
- Halogenation : Fluorine or chlorine atoms (e.g., in 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine) improve lipophilicity and metabolic stability .
- Aromatic Groups : Phenyl or pyridinyl moieties enhance π-π stacking interactions with biological targets, as seen in mirtazapine intermediates .
Biological Activity: Pyridazinone-containing derivatives (e.g., from ) show anticancer activity, likely due to kinase inhibition or DNA intercalation . Dichlorophenyl-piperazine hybrids () demonstrate selective dopamine D3 receptor binding, suggesting CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
